Benzyl 3-(3-chloropyrazin-2-yloxy)azetidine-1-carboxylate Benzyl 3-(3-chloropyrazin-2-yloxy)azetidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13745926
InChI: InChI=1S/C15H14ClN3O3/c16-13-14(18-7-6-17-13)22-12-8-19(9-12)15(20)21-10-11-4-2-1-3-5-11/h1-7,12H,8-10H2
SMILES: C1C(CN1C(=O)OCC2=CC=CC=C2)OC3=NC=CN=C3Cl
Molecular Formula: C15H14ClN3O3
Molecular Weight: 319.74 g/mol

Benzyl 3-(3-chloropyrazin-2-yloxy)azetidine-1-carboxylate

CAS No.:

Cat. No.: VC13745926

Molecular Formula: C15H14ClN3O3

Molecular Weight: 319.74 g/mol

* For research use only. Not for human or veterinary use.

Benzyl 3-(3-chloropyrazin-2-yloxy)azetidine-1-carboxylate -

Specification

Molecular Formula C15H14ClN3O3
Molecular Weight 319.74 g/mol
IUPAC Name benzyl 3-(3-chloropyrazin-2-yl)oxyazetidine-1-carboxylate
Standard InChI InChI=1S/C15H14ClN3O3/c16-13-14(18-7-6-17-13)22-12-8-19(9-12)15(20)21-10-11-4-2-1-3-5-11/h1-7,12H,8-10H2
Standard InChI Key XBLAXAGZSJIDKS-UHFFFAOYSA-N
SMILES C1C(CN1C(=O)OCC2=CC=CC=C2)OC3=NC=CN=C3Cl
Canonical SMILES C1C(CN1C(=O)OCC2=CC=CC=C2)OC3=NC=CN=C3Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Benzyl 3-(3-chloropyrazin-2-yloxy)azetidine-1-carboxylate features a four-membered azetidine ring substituted at the 3-position with a 3-chloropyrazin-2-yloxy group and at the 1-position with a benzyl carboxylate ester. The pyrazine ring introduces aromaticity and electron-withdrawing characteristics, while the chlorine atom at the 3-position enhances electrophilicity, potentially influencing binding interactions.

Key structural identifiers include:

  • SMILES: C1C(CN1C(=O)OCC2=CC=CC=C2)OC3=NC=CN=C3Cl\text{C1C(CN1C(=O)OCC2=CC=CC=C2)OC3=NC=CN=C3Cl}

  • InChIKey: XBLAXAGZSJIDKS-UHFFFAOYSA-N\text{XBLAXAGZSJIDKS-UHFFFAOYSA-N}

  • IUPAC Name: Benzyl 3-[(3-chloropyrazin-2-yl)oxy]azetidine-1-carboxylate.

Physicochemical Profile

The compound’s properties are summarized below:

PropertyValue
Molecular FormulaC15H14ClN3O3\text{C}_{15}\text{H}_{14}\text{ClN}_{3}\text{O}_{3}
Molecular Weight319.74 g/mol
LogP (Predicted)2.8 ± 0.6 (Est.)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors5
Rotatable Bond Count5
Topological Polar Surface Area75.8 Ų

The relatively low polar surface area and moderate lipophilicity (LogP ≈ 2.8) suggest adequate blood-brain barrier permeability, a trait desirable for CNS-targeted therapeutics .

Synthesis and Manufacturing

Synthetic Pathways

While explicit details of the synthesis are proprietary, the compound’s structure implies a multi-step route involving:

  • Azetidine Functionalization: Introduction of the 3-hydroxyazetidine intermediate via ring-opening reactions or hydroxylation.

  • Etherification: Coupling of 3-hydroxyazetidine with 2,3-dichloropyrazine under basic conditions to form the 3-(3-chloropyrazin-2-yloxy)azetidine intermediate.

  • Esterification: Protection of the azetidine nitrogen with a benzyl carboxylate group using benzyl chloroformate.

A hypothetical reaction scheme is illustrated below:

3-Hydroxyazetidine+2,3-DichloropyrazineBase3-(3-Chloropyrazin-2-yloxy)azetidine\text{3-Hydroxyazetidine} + \text{2,3-Dichloropyrazine} \xrightarrow{\text{Base}} \text{3-(3-Chloropyrazin-2-yloxy)azetidine} 3-(3-Chloropyrazin-2-yloxy)azetidine+Benzyl ChloroformateBaseBenzyl 3-(3-Chloropyrazin-2-yloxy)azetidine-1-carboxylate\text{3-(3-Chloropyrazin-2-yloxy)azetidine} + \text{Benzyl Chloroformate} \xrightarrow{\text{Base}} \text{Benzyl 3-(3-Chloropyrazin-2-yloxy)azetidine-1-carboxylate}

Raw Materials and Optimization

Key precursors include:

  • 2,3-Dichloropyrazine: A commercially available building block for nucleophilic aromatic substitution.

  • Benzyl Chloroformate: Common for introducing carboxylate protecting groups.

  • 3-Hydroxyazetidine: A strained four-membered amine requiring specialized handling due to its reactivity.

Reaction optimization likely focuses on minimizing ring strain-induced side reactions in the azetidine core. Microwave-assisted synthesis or flow chemistry could enhance yield and purity .

Pharmacological and Toxicological Considerations

ADME Profiling

  • Absorption: Moderate LogP and TPSA values predict reasonable oral bioavailability.

  • Metabolism: Expected hepatic oxidation via CYP3A4, with potential glucuronidation of the benzyl ester.

  • Excretion: Renal elimination of hydrophilic metabolites likely dominates.

Future Directions

Target Validation Studies

  • In vitro PDE10A Assays: Measure IC₅₀ using recombinant enzyme and cAMP/cGMP substrates.

  • Kinase Profiling: Screen against panels of 100+ kinases to identify hit targets.

Structural Modifications

  • Replace the benzyl ester with methyl or tert-butyl groups to modulate solubility.

  • Introduce substituents on the pyrazine ring (e.g., methoxy, amino) to enhance selectivity.

Preclinical Development

  • PK/PD Studies: Assess oral bioavailability and brain penetration in rodent models.

  • Toxicogenomics: Identify gene expression changes linked to potential off-target effects.

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